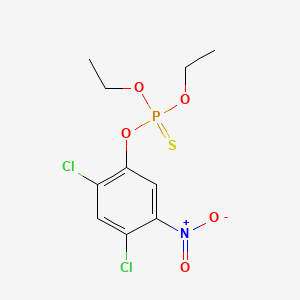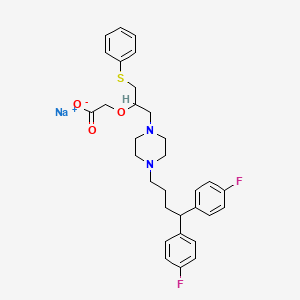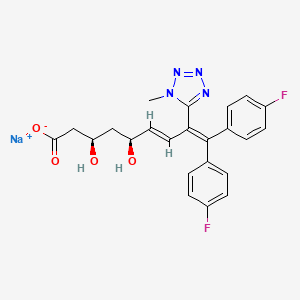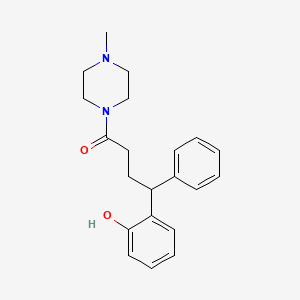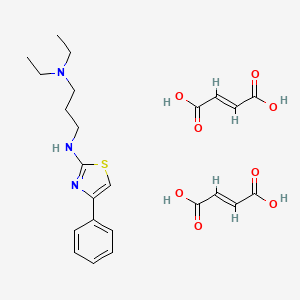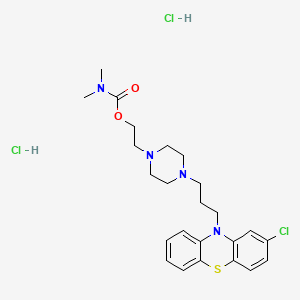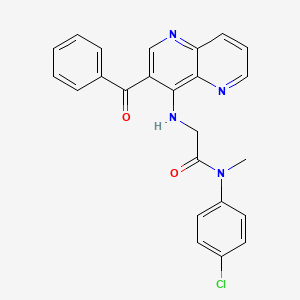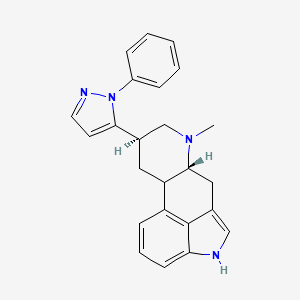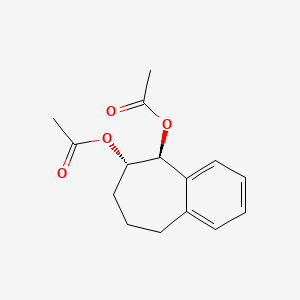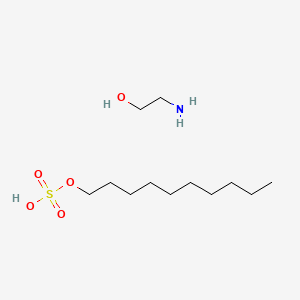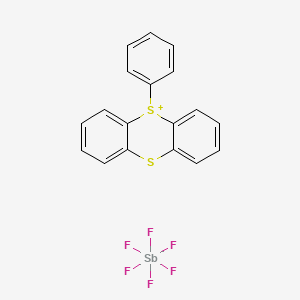
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dispiro structure with multiple nitrogen atoms, making it an interesting subject for research in chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide typically involves multi-step organic reactions. The process begins with the formation of the dispiro structure, followed by the introduction of acetylthio and oxopropyl groups. The final step involves the addition of bromide ions to form the dibromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio groups to thiols.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylthio groups can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The dispiro structure may also interact with nucleic acids or proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
- 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Uniqueness
Compared to similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-(acetylthio)-1-oxopropyl)-, dibromide is unique due to its acetylthio groups, which confer distinct chemical reactivity and potential biological activity. The dibromide form also enhances its solubility and stability in aqueous solutions.
特性
CAS番号 |
111854-43-4 |
|---|---|
分子式 |
C22H38Br2N4O4S2 |
分子量 |
646.5 g/mol |
IUPAC名 |
S-[3-[12-(3-acetylsulfanylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-3-oxopropyl] ethanethioate;dibromide |
InChI |
InChI=1S/C22H38N4O4S2.2BrH/c1-19(27)31-17-3-21(29)23-5-9-25(10-6-23)13-15-26(16-14-25)11-7-24(8-12-26)22(30)4-18-32-20(2)28;;/h3-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
BINGSJCEDOHBLF-UHFFFAOYSA-L |
正規SMILES |
CC(=O)SCCC(=O)N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)C(=O)CCSC(=O)C)CC2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


